3-(1-{[(2-methoxyphenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid
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Overview
Description
3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is a complex organic compound that features a pyrrole ring substituted with a methoxybenzoyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through an acylation reaction using methoxybenzoyl chloride and a suitable base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF).
Addition of the Phenyl Group: The phenyl group can be added via a Friedel-Crafts alkylation reaction using phenyl chloride and aluminum chloride (AlCl₃) as a catalyst.
Final Coupling: The final step involves coupling the intermediate products to form the target compound, which may require additional reagents and catalysts depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and sulfonating agents like sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methoxybenzoic acid: Similar in structure but lacks the pyrrole and phenyl groups.
3-[(2-methoxybenzoyl)amino]benzoic acid: Similar in structure but lacks the pyrrole ring.
Vanillic acid derivatives: Share the methoxybenzoyl group but differ in the rest of the structure.
Uniqueness
3-{1-[(2-methoxybenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is unique due to its combination of a pyrrole ring, methoxybenzoyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[1-[(2-methoxybenzoyl)amino]-5-phenylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20N2O4/c1-27-19-10-6-5-9-17(19)21(26)22-23-16(12-14-20(24)25)11-13-18(23)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
YDHDIFSJPQTONK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Origin of Product |
United States |
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